2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone
Description
2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoline core substituted with a methyl group at position 3. The triazole ring is linked via a thioether bridge to a morpholinoethanone moiety. Such hybrid structures are of significant interest in medicinal chemistry due to the pharmacological versatility of triazoles and quinoline derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties . The morpholine group enhances solubility and bioavailability, while the thioether linkage may influence metabolic stability and binding interactions .
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-10-15-18-19-17(21(15)14-5-3-2-4-13(12)14)24-11-16(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKDJOAQZMVOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and structure-activity relationship (SAR).
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 384.45 g/mol
- CAS Number : 730965-98-7
Biological Activities
The biological activities of the compound can be summarized as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinoline compounds exhibit significant anticancer properties. For instance, in a study evaluating various synthesized compounds, certain derivatives showed promising activity against breast carcinoma cell lines (MCF-7) with IC50 values indicating effective inhibition of cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications in the triazole and quinoline moieties can enhance anticancer efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression, such as Estrogen Receptor alpha and EGFR. The results indicate a strong correlation between the chemical structure and the binding affinity, which is crucial for designing more potent analogs .
Antioxidant Activity
In addition to its anticancer properties, this compound has shown antioxidant activity. The ability to scavenge free radicals was assessed using DPPH inhibition assays, where several derivatives demonstrated significant antioxidant effects. This property is particularly important as oxidative stress is a known contributor to cancer development .
Case Studies and Research Findings
Several case studies have been published regarding the synthesis and evaluation of triazoloquinoline derivatives:
-
Synthesis and Evaluation :
- A study synthesized various derivatives and evaluated their biological activities against multiple cancer cell lines. The most active compounds displayed IC50 values comparable to standard chemotherapeutics like doxorubicin .
- The SAR analysis revealed that specific substitutions on the quinoline ring significantly enhanced anticancer activity.
- Molecular Interaction Studies :
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone exhibit notable anticancer properties. Key findings include:
- Mechanism of Action : This compound may inhibit tumor cell proliferation by modulating signaling pathways involved in apoptosis and cell cycle regulation. For instance, studies have shown that triazole-containing compounds can activate caspase pathways and downregulate anti-apoptotic proteins .
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Case Studies : Various derivatives have been tested against different cancer cell lines:
- In vitro studies demonstrated that these compounds can induce apoptosis in human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cell lines .
- Animal Models : Studies involving xenograft models have reported significant tumor size reduction when treated with similar triazoloquinoline derivatives .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Activity : Research suggests that derivatives of this compound exhibit activity against a range of pathogens including bacteria and fungi. The presence of the triazole ring enhances its interaction with microbial enzymes, making it effective against resistant strains .
- Case Studies :
Drug Development Potential
This compound represents a promising scaffold for drug development:
- Pharmacokinetics and Toxicology : Preliminary studies indicate favorable pharmacokinetic profiles with low toxicity levels in animal models. The compound's solubility and stability are conducive to formulation into various dosage forms .
- Combination Therapies : There is ongoing research into the efficacy of this compound in combination with other anticancer agents to enhance therapeutic outcomes while minimizing side effects .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Triazoloquinoline Cores
{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone
This compound (Fig. 1A) shares a triazole-quinoline core with the target molecule but differs in substituents:
- Substituent at Quinoline: An 8-trifluoromethyl group replaces the 5-methyl group.
- Linkage: A direct carbon-morpholino bond instead of a thioether.
- This analog is reported as a fluorescent whitener and light stabilizer .
1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
This analog (Fig. 1B) replaces the triazoloquinoline core with a thiazolo[2,3-c][1,2,4]triazole system. Key differences include:
Functional Group Modifications in Related Triazole Derivatives
Triazole-Containing Quinazolinones
Quinazolinone derivatives (e.g., 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one) exhibit structural parallels in triazole positioning.
Pyrrolo-Triazolo-Pyrazines
Compounds like 1-((1S,2R,4S)-2-ethyl-4-(2-(tetrahydro-2H-pyran-4-yl)ethoxy)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine highlight the role of fused pyrrolo-pyrazine systems. These analogs prioritize kinase inhibition, contrasting with the triazoloquinoline’s broader antimicrobial applications .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : The 5-methyl group in the target compound likely enhances steric accessibility compared to bulkier groups (e.g., 8-CF₃ in ), favoring interactions with hydrophobic enzyme pockets.
- Thioether vs. Direct Linkage: The thioether bridge may confer resistance to oxidative degradation compared to direct carbon-morpholino bonds .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone?
The synthesis involves multi-step reactions, typically starting with the preparation of the triazoloquinoline core followed by thioether linkage and morpholino ketone coupling. Key steps include:
- Core Synthesis : Cyclocondensation of substituted quinoline precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux in glacial acetic acid .
- Thioether Formation : Reaction with thiolating agents (e.g., thiourea or Lawesson’s reagent) under inert atmospheres to prevent oxidation .
- Morpholino Coupling : Use of morpholine derivatives in nucleophilic substitution or condensation reactions, often requiring catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
Optimization Tips : - Monitor reaction progress via TLC and HPLC.
- Use anhydrous solvents (e.g., DMF or THF) for moisture-sensitive steps.
- Purify intermediates via column chromatography to reduce by-products.
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., morpholino CH groups at δ 3.5–3.7 ppm and quinoline aromatic protons at δ 7.8–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNOS: expected m/z 392.1312) .
- X-ray Crystallography : For unambiguous confirmation of the triazoloquinoline-morpholino spatial arrangement .
Intermediate: What biological activities have been reported for this compound, and how are they assayed?
Reported activities include:
- Anticancer : IC values in the low micromolar range (e.g., 1.2–5.6 µM against HCT-116 and MCF-7 cell lines) via MTT assays .
- Antimicrobial : Zone of inhibition testing against S. aureus and E. coli (e.g., 12–18 mm at 50 µg/mL) .
Methodology : - Use positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).
- Validate results with triplicate experiments and ANOVA for statistical significance .
Intermediate: How do electron-withdrawing/donating substituents on the quinoline ring affect bioactivity?
Structure-activity relationship (SAR) studies indicate:
- Electron-withdrawing groups (e.g., -NO, -CF) enhance anticancer activity by increasing electrophilicity and target binding .
- Electron-donating groups (e.g., -OCH) improve solubility but may reduce potency .
Experimental Design : - Synthesize analogues via Suzuki-Miyaura cross-coupling for substituent diversity.
- Compare logP values (HPLC-derived) to correlate hydrophobicity with activity .
Advanced: How to resolve contradictions in reported biological data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial assays .
- Purity Verification : Use HPLC (≥95% purity) and LC-MS to rule out by-product interference .
- Cross-Validation : Replicate studies in multiple cell lines (e.g., NCI-60 panel) .
Advanced: What mechanistic insights exist for this compound’s interaction with cellular targets?
Proposed mechanisms include:
- Kinase Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR or CDK2) via the triazoloquinoline moiety .
- DNA Intercalation : Planar quinoline core intercalating with DNA, assessed via ethidium bromide displacement assays .
Methodological Approach : - Perform molecular docking (AutoDock Vina) and validate with surface plasmon resonance (SPR) for binding kinetics .
Advanced: How to address solubility challenges in in vitro assays?
The compound’s logP (~3.5) suggests moderate hydrophobicity. Solutions include:
- Co-solvents : Use DMSO (≤0.1% v/v) with PBS or cell media .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) to enhance bioavailability .
Advanced: What strategies are recommended for handling insoluble by-products during synthesis?
- Recrystallization : Use ethanol/water mixtures or ethyl acetate/hexane gradients .
- Chelation : Add EDTA to trap metal impurities in morpholino coupling steps .
- Solid-Phase Extraction : C18 cartridges for polar by-product removal .
Advanced: How to design comparative studies with structural analogues?
Focus on:
- Core Modifications : Compare with triazolo[4,3-b]pyridazine or triazolo[5,1-c]triazine derivatives .
- Functional Group Swaps : Replace morpholino with piperazine or thiomorpholine to assess pharmacokinetic differences .
Analytical Tools : - Pharmacophore modeling (e.g., Schrödinger Phase) to map critical binding features .
Advanced: What analytical methods are critical for stability studies under varying pH/temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
